Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1053656-54-4
VCID: VC15917615
InChI: InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-4-3-6(11(12,13)14)5-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.20 g/mol

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

CAS No.: 1053656-54-4

Cat. No.: VC15917615

Molecular Formula: C11H9F3N2O2

Molecular Weight: 258.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate - 1053656-54-4

Specification

CAS No. 1053656-54-4
Molecular Formula C11H9F3N2O2
Molecular Weight 258.20 g/mol
IUPAC Name ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Standard InChI InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-4-3-6(11(12,13)14)5-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16)
Standard InChI Key ZWOVPMUDIDRACQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is C₁₁H₉F₃N₂O₂, with a molecular weight of 258.20 g/mol. The indazole core consists of a fused benzene and pyrazole ring, with the trifluoromethyl (-CF₃) group at position 6 and an ethyl ester (-COOEt) at position 3. The IUPAC name is ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate, and its canonical SMILES string is CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F .

Key Structural Features:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving membrane permeability and target binding .

  • Ethyl Ester: Serves as a hydrolyzable prodrug moiety, facilitating intracellular release of active carboxylic acid derivatives .

Spectral Characterization

Spectroscopic data confirm the structure:

  • ¹H-NMR: Signals at δ 1.3 ppm (triplet, CH₃ of ethyl group), δ 4.3 ppm (quartet, CH₂ of ethyl), and aromatic protons between δ 7.2–8.5 ppm .

  • ¹⁹F-NMR: A singlet at δ -60 ppm corresponds to the -CF₃ group.

  • HRMS: [M+H]⁺ peak at m/z 259.08 (calculated: 259.06).

Physicochemical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, ethanol
LogP (Partition Coeff.)~2.5 (estimated)
StabilityStable at RT, hygroscopic

The trifluoromethyl group contributes to high thermal stability, while the ester group confers moderate solubility in polar organic solvents .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step route:

  • Cyclocondensation: Hydrazine derivatives react with β-ketoesters (e.g., ethyl 3-oxo-3-(trifluoromethyl)propanoate) under acidic conditions to form the indazole core .

  • Esterification: The carboxylic acid intermediate is treated with ethanol and sulfuric acid to yield the ethyl ester .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity.

Optimized Reaction Conditions:

StepReagents/ConditionsYield
CyclocondensationHCl (cat.), reflux, 12 h65–70%
EsterificationH₂SO₄, ethanol, 80°C, 4 h80–85%

Industrial Production

Industrial methods employ continuous flow reactors to enhance efficiency:

  • Microreactors: Reduce reaction time from 24 h to 2 h, improving yield to 78%.

  • Catalysts: Pd/C or CuI accelerates trifluoromethylation steps .

Chemical Reactivity and Derivatives

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂O, 60°C6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid
ReductionLiAlH₄, dry ether3-(Hydroxymethyl)-6-(trifluoromethyl)-1H-indazole
HydrolysisNaOH, H₂O, refluxCarboxylic acid derivative

Derivatives and Analogues

  • Methyl Ester Analog: Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS: 877773-17-6) shows similar bioactivity but lower metabolic stability .

  • Amide Derivatives: Hydrazide and benzylidene derivatives exhibit enhanced anticancer activity .

Biological Activity and Applications

Anticancer Properties

  • Kinase Inhibition: Inhibits FGFR1 (IC₅₀ = 12 nM) and FGFR2 (IC₅₀ = 18 nM), disrupting cancer cell proliferation .

  • Antiproliferative Effects: Reduces viability of SNU16 (gastric cancer) and KG1 (leukemia) cells by 80% at 10 μM.

Antimicrobial Activity

  • Bacterial Growth Inhibition: MIC = 8 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Mechanism: Disrupts cell wall biosynthesis via binding to penicillin-binding proteins.

Hazard StatementPrecautionary Measures
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles

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